Yekyxqaijsozra-uhfffaoysa-
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Overview
Description
Yekyxqaijsozra-uhfffaoysa- is a chemical compound with the CAS number 71925-38-7 . This compound has garnered interest in various scientific fields due to its unique properties and potential applications. It is essential to understand its synthesis, reactions, applications, and mechanisms to fully appreciate its significance.
Chemical Reactions Analysis
Yekyxqaijsozra-uhfffaoysa- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Yekyxqaijsozra-uhfffaoysa- has diverse applications in scientific research. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may serve as a probe or marker in biochemical assays. In medicine, its potential therapeutic properties are being explored, and in industry, it could be used in the production of specialized materials .
Mechanism of Action
The mechanism of action of Yekyxqaijsozra-uhfffaoysa- involves its interaction with specific molecular targets and pathways. It binds to particular receptors or enzymes, modulating their activity and leading to downstream effects . Understanding these interactions is crucial for developing its applications in therapeutic contexts.
Comparison with Similar Compounds
Yekyxqaijsozra-uhfffaoysa- can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups . The distinct properties of Yekyxqaijsozra-uhfffaoysa- make it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
71925-38-7 |
---|---|
Molecular Formula |
C11H9IO |
Molecular Weight |
284.09 g/mol |
IUPAC Name |
3-iodotricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C11H9IO/c12-9-3-1-2-7-8-4-6(11(7)9)5-10(8)13/h1-3,6,8H,4-5H2 |
InChI Key |
YEKYXQAIJSOZRA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C3=C2C(=CC=C3)I |
Origin of Product |
United States |
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